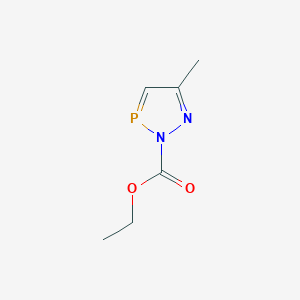
Ethyl 5-methyldiazaphosphole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methyldiazaphosphole-2-carboxylate is a chemical compound that belongs to the class of diazaphospholes These compounds are characterized by a five-membered ring containing two nitrogen atoms and one phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyldiazaphosphole-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable phosphine derivative with a diazo compound. The reaction conditions often require the use of a solvent such as toluene or dichloromethane and may be catalyzed by a transition metal complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-methyldiazaphosphole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, aryl halides, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted diazaphosphole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-methyldiazaphosphole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of Ethyl 5-methyldiazaphosphole-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated by its ability to form stable complexes with metals or other molecules, influencing various chemical and biological processes. The specific pathways involved depend on the context of its use and the nature of the interacting species.
Comparación Con Compuestos Similares
Ethyl 5-methyldiazaphosphole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-methylindole-2-carboxylate: This compound has a similar structure but contains an indole ring instead of a diazaphosphole ring.
Ethyl 2-amino-5-oxazolecarboxylate: Another structurally related compound with an oxazole ring.
Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate: A compound with a substituted indole ring.
The uniqueness of this compound lies in its diazaphosphole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H9N2O2P |
|---|---|
Peso molecular |
172.12 g/mol |
Nombre IUPAC |
ethyl 5-methyldiazaphosphole-2-carboxylate |
InChI |
InChI=1S/C6H9N2O2P/c1-3-10-6(9)8-7-5(2)4-11-8/h4H,3H2,1-2H3 |
Clave InChI |
QQJAHNIPOYGXTF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1N=C(C=P1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


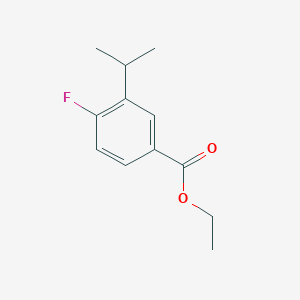

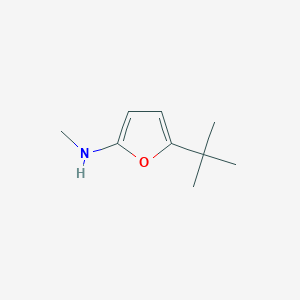
![5,11-Dioxatricyclo[8.1.0.04,6]undecane](/img/structure/B13807121.png)

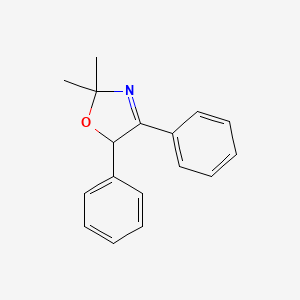
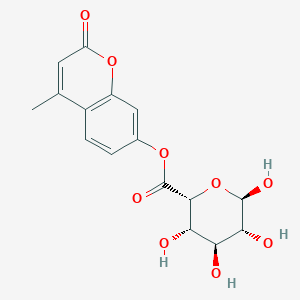
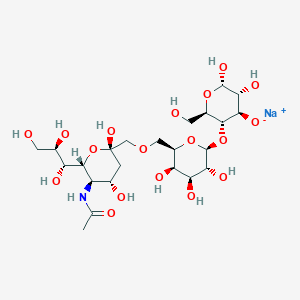
![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)
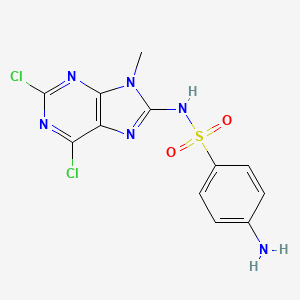
![2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole](/img/structure/B13807172.png)

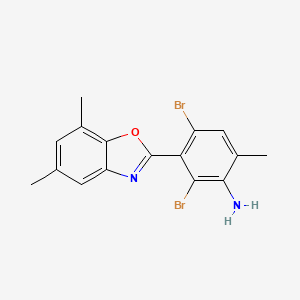
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)
